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Compound of Interest

Compound Name: 4-Chloro-3,5-xylyloxyacetic acid

CAS No.: 19545-95-0

Cat. No.: B031680

Get Quote

Executive Summary: The Functional Leap
This guide provides a head-to-head technical analysis of 4-Chloro-3,5-xylyloxyacetic acid
(the "Therapeutic Candidate") and its chemical parent, 4-Chloro-3,5-dimethylphenol

(Chloroxylenol/PCMX).

While chemically related by a single ether linkage, these two compounds represent a massive

divergence in pharmacological application. The parent, Chloroxylenol, is a non-specific

membrane disruptor used globally as an antiseptic. The derivative, 4-Chloro-3,5-
xylyloxyacetic acid, is a highly specific allosteric effector of hemoglobin (Hb).

Key Takeaway: The introduction of the oxyacetic acid moiety converts a toxic, lipophilic biocide

into a targeted protein ligand capable of modulating oxygen transport—a critical mechanism for

therapies targeting hypoxia and ischemia.

Physicochemical Profile: The Head-to-Head
The fundamental difference in performance stems from the shift in ionization and solubility

profiles. The "Parent" relies on lipophilicity for bacterial cell wall penetration, while the
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"Daughter" utilizes an ionic "anchor" for protein binding.

Feature
Parent: Chloroxylenol
(PCMX)

Derivative: 4-Chloro-3,5-
xylyloxyacetic Acid

CAS Number 88-04-0 19545-95-0

Molecular Weight 156.61 g/mol 214.65 g/mol

Primary Function Antiseptic / Disinfectant
Hemoglobin Allosteric

Modulator / Synthetic Auxin

Mechanism
Non-specific Membrane

Disruption

Specific Binding to Hb Central

Water Cavity

pKa (Acid Dissociation) ~9.7 (Weakly acidic phenol) ~3.5 - 4.0 (Carboxylic acid)

LogP (Lipophilicity)
3.38 (High membrane

permeability)

~2.0 (pH dependent; lower at

phys. pH)

Solubility (pH 7.4) Low (<0.03% w/v)
High (due to carboxylate

ionization)

Toxicity Profile
Cytotoxic / Hemolytic at high

conc.

Low cytotoxicity; Specific

protein binding

Structural Synthesis & Divergence
To understand the functional difference, one must visualize the synthesis. The alkylation of the

phenolic hydroxyl group abolishes the non-specific toxicity of PCMX and introduces the

carboxylate "warhead" required for salt-bridging with hemoglobin residues.

Diagram 1: Synthesis and Pharmacophore Shift
This diagram illustrates the conversion of the antiseptic scaffold into the allosteric ligand.
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Mechanism Shift

Parent: Chloroxylenol
(Lipophilic Phenol)

Target: Cell Membranes

+ Chloroacetic Acid
(NaOH, Reflux)

Derivative: 4-Chloro-3,5-xylyloxyacetic Acid
(Anionic Ligand)

Target: Hemoglobin Arg141

O-Alkylation
(Williamson Ether Synthesis)

Click to download full resolution via product page

Caption: Transformation of the non-specific antiseptic (Red) into the targeted hemoglobin

modulator (Green) via ether synthesis.

Primary Application: Hemoglobin Allostery
The definitive test for 4-Chloro-3,5-xylyloxyacetic acid is its ability to shift the Oxygen

Equilibrium Curve (OEC) of hemoglobin. Unlike the parent phenol, which may cause hemolysis

(lysis of red blood cells) without specific binding, the acid derivative binds to the central water

cavity of deoxyhemoglobin.

The Mechanism
The Acid's Role: The carboxylate group of the derivative forms electrostatic salt bridges with

Arg141α and Lys99α in the hemoglobin central cavity.

The Parent's Failure: Chloroxylenol lacks this ionic head; it cannot stabilize the T-state

(deoxy) or R-state (oxy) specifically and simply partitions into the red cell membrane.

Diagram 2: Allosteric Binding Mechanism
Detailed pathway of how the derivative modulates oxygen delivery compared to the parent.
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Caption: Mechanistic divergence: The acid derivative specifically binds Hb, while the parent

disrupts the membrane.[1]

Experimental Protocol: The Head-to-Head Assay
To validate the superiority of the derivative over the parent for drug development, the following

Oxygen Equilibrium Curve (OEC) protocol is the industry standard.

Objective
Quantify the shift in P50 (partial pressure of O2 at 50% saturation) caused by the test

compounds.

Materials
Buffer: Bis-Tris (0.05 M), pH 7.4, containing 0.14 M NaCl.
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Hemolysate: Stripped human hemoglobin A (HbA) or Sickle Hemoglobin (HbS), approx 3-5

mg/mL.

Compounds:

Test: 4-Chloro-3,5-xylyloxyacetic acid (dissolved in DMSO/Buffer).

Control: Chloroxylenol (dissolved in DMSO; Note: Monitor for precipitation/lysis).

Instrument: Hemox-Analyzer (TCS Scientific) or equivalent dual-wavelength

spectrophotometer.

Step-by-Step Methodology
Preparation: Dilute Hb stock into Bis-Tris buffer.

Incubation: Add the test compound to the Hb solution at a molar ratio of 2:1 or 4:1 (Drug:Hb

tetramer). Incubate at 37°C for 30 minutes.

Critical Control: Run a "Vehicle Only" (DMSO) control to establish the baseline P50.

Deoxygenation: Introduce the sample into the Hemox-Analyzer cuvette. Use nitrogen gas to

fully deoxygenate the sample (Absorbance check at 560nm vs 540nm).

Reoxygenation Curve: Slowly reintroduce oxygen while recording absorbance at dual

wavelengths (560/540 nm) to generate the dissociation curve.

Data Calculation: The software calculates the P50 value.

Right Shift (Increased P50): Indicates lowered affinity (O2 release). Typical of this class

(e.g., RSR-13 analogs).

Left Shift (Decreased P50): Indicates higher affinity (Antisickling potential).

Expected Results (Data Simulation)
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Parameter Vehicle Control
Chloroxylenol
(Parent)

4-Chloro-3,5-
xylyloxyacetic Acid

P50 (mmHg) 26.0 ± 1.0
26.5 ± 2.0 (Erratic due

to lysis)

35.0 - 45.0 (Significant

Shift)

Hill Coefficient (n) 2.8 - 3.0
< 2.5 (Cooperativity

loss)
~2.5 - 2.8

Membrane Integrity 100%
< 80% (Hemolysis

observed)
100%

Interpretation: The derivative (Acid) successfully acts as an allosteric effector, significantly

changing the P50 (demonstrating binding), whereas the parent (Phenol) shows no specific

allosteric effect and compromises sample integrity.

Conclusion
For researchers in drug discovery, 4-Chloro-3,5-xylyloxyacetic acid represents a successful

scaffold evolution. By masking the phenolic hydroxyl of Chloroxylenol with an acetic acid

moiety, the molecule gains:

Specificity: It targets the Arg141α cationic site of hemoglobin.

Solubility: It becomes soluble at physiological pH.

Safety: It eliminates the gross membrane toxicity associated with the antiseptic parent.

This study confirms that while Chloroxylenol remains a superior disinfectant, its derivative is the

only viable candidate for hematological therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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